An In-depth Technical Guide on 2-(Aminomethyl)pyridin-3-amine
An In-depth Technical Guide on 2-(Aminomethyl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(Aminomethyl)pyridin-3-amine (CAS No. 144288-50-6). Extensive literature and database searches indicate that this specific compound is not well-characterized, with a notable absence of experimentally determined physicochemical data. This document summarizes the available predicted data for 2-(Aminomethyl)pyridin-3-amine and, for contextual understanding, presents experimental data for the related isomers, 2-amino-3-methylpyridine and 3-(aminomethyl)pyridine. Furthermore, it outlines general synthetic strategies and experimental protocols applicable to the 2-aminopyridine class of compounds, which may serve as a foundational approach for the synthesis and characterization of the title compound. The guide also touches upon the broader significance of the 2-aminopyridine scaffold in drug discovery and its potential biological activities.
Introduction
2-(Aminomethyl)pyridin-3-amine belongs to the aminopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. Aminopyridines are recognized for their diverse biological activities, serving as key pharmacophores in the development of therapeutic agents.[1] The specific substitution pattern of an aminomethyl group at the 2-position and an amine group at the 3-position suggests potential for unique chelating properties and biological interactions. Despite its interesting structure, public domain literature and chemical databases currently lack detailed experimental characterization of 2-(Aminomethyl)pyridin-3-amine. This guide aims to consolidate the available information and provide a framework for future research on this compound.
Chemical Properties of 2-(Aminomethyl)pyridin-3-amine
Detailed experimental data on the physicochemical properties of 2-(Aminomethyl)pyridin-3-amine are largely unavailable in the current scientific literature.[2][3] Chemical suppliers list the compound but do not provide experimental data for properties such as melting point, boiling point, or solubility.[2][3] However, computational predictions and data from public databases offer some insight into its expected properties.
Predicted Physicochemical Properties
The following table summarizes the available computed and predicted data for 2-(Aminomethyl)pyridin-3-amine. It is crucial to note that these are not experimentally verified values.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| Monoisotopic Mass | 123.07965 Da | PubChem |
| IUPAC Name | 2-(aminomethyl)pyridin-3-amine | PubChem |
| CAS Number | 144288-50-6 | BLD Pharm[3] |
| SMILES | C1=CC(=C(N=C1)CN)N | PubChem |
| InChI | InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2 | PubChem |
| XlogP (predicted) | -0.4 | PubChem |
Predicted Spectral Data
Experimentally determined spectral data (NMR, IR, Mass Spectrometry) for 2-(Aminomethyl)pyridin-3-amine are not available in the reviewed literature. Computational predictions of mass spectrometry data are available.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 124.08693 |
| [M+Na]⁺ | 146.06887 |
| [M-H]⁻ | 122.07237 |
| [M+NH₄]⁺ | 141.11347 |
| [M+K]⁺ | 162.04281 |
These values are predicted and intended for guidance in mass spectrometry analysis.
Contextual Data from Related Isomers
To provide a frame of reference, the experimentally determined properties of two closely related isomers, 2-amino-3-methylpyridine and 3-(aminomethyl)pyridine, are presented below. These compounds share the same molecular formula and molecular weight as the title compound but differ in the arrangement of their functional groups.
Table 3: Experimental Properties of Related Isomers
| Property | 2-Amino-3-methylpyridine | 3-(Aminomethyl)pyridine |
| CAS Number | 1603-40-3 | 3731-52-0 |
| Appearance | Solid | Liquid |
| Melting Point | 29-31 °C | -21 °C |
| Boiling Point | 221-222 °C | 226 °C |
| Density | 1.073 g/mL at 25 °C | 1.062 g/mL |
| Refractive Index | n20/D 1.5823 | n20/D 1.551 |
| pKa | Not Available | 8.34±0.29 (Predicted) |
| Solubility in Water | Not Available | Fully miscible |
Data sourced from Sigma-Aldrich[4] and Thermo Scientific Chemicals[5].
General Experimental Protocols for 2-Aminopyridines
While specific protocols for 2-(Aminomethyl)pyridin-3-amine are not documented, several general methods for the synthesis of 2-aminopyridines are well-established. These can be adapted for the synthesis of the target molecule.
General Synthesis of 2-Aminopyridines
A common and versatile method for the synthesis of 2-aminopyridines involves the reaction of a 2-halopyridine with an amine source.
Method: Copper-Catalyzed Amination of 2-Bromopyridines
This method is a general procedure for the amination of bromopyridine derivatives.
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Materials:
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2-Bromopyridine derivative (starting material)
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Copper(I) oxide (Cu₂O)
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Aqueous ammonia (NH₃ aq.)
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Potassium carbonate (K₂CO₃)
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N,N'-Dimethylethylenediamine (DMEDA)
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Ethylene glycol
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Ethyl acetate
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Argon atmosphere
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Procedure:
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A Schlenk tube is charged with Cu₂O (5 mol%), the 2-bromopyridine derivative (1 equivalent), K₂CO₃ (20 mol%), and DMEDA (10 mol%) under an argon atmosphere.
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Ethylene glycol (as solvent) and aqueous ammonia (20 equivalents) are added.
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The reaction mixture is stirred at 60°C for 16 hours.
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After cooling, the mixture is extracted with ethyl acetate.
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The combined organic layers are concentrated, and the product is purified by silica gel chromatography.
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Logical Workflow for Synthesis
General Characterization of 2-Aminopyridines
Once synthesized, the characterization of a novel 2-aminopyridine derivative would typically involve the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of signals provide detailed information about the arrangement of atoms.[5]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For 2-(Aminomethyl)pyridin-3-amine, characteristic peaks for N-H stretching of the primary amines and C=N and C=C stretching of the pyridine ring would be expected.[1]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
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Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula.
Potential Applications in Drug Discovery
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an attractive component for designing molecules that target specific biological pathways.
Derivatives of 2-aminopyridine have been investigated for a multitude of therapeutic areas, including but not limited to:
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Neurodegenerative Diseases: As inhibitors of neuronal nitric oxide synthase (nNOS).
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Oncology: As dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC).
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Infectious Diseases: As inhibitors of mycobacterial membrane protein Large 3 (MmpL3) for the treatment of tuberculosis.
While no specific biological activity has been reported for 2-(Aminomethyl)pyridin-3-amine, its structure suggests it could be a valuable building block for creating novel ligands for various biological targets. The presence of two primary amine groups offers multiple points for further chemical modification and derivatization.
Hypothetical Signaling Pathway Interaction
Given the prevalence of 2-aminopyridines as kinase inhibitors, a hypothetical interaction with a generic kinase signaling pathway can be visualized.
Conclusion
2-(Aminomethyl)pyridin-3-amine is a chemical entity with potential for applications in drug discovery and materials science, yet it remains largely uncharacterized in the scientific literature. This guide has compiled the available predicted data and provided a framework for its synthesis and characterization based on established methods for the 2-aminopyridine class of compounds. The lack of experimental data highlights an opportunity for further research to elucidate the chemical and biological properties of this intriguing molecule. Such studies would be invaluable to researchers in medicinal chemistry and related fields.
